molecular formula C15H23N3O2 B5295221 N-(4-METHOXYPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(4-METHOXYPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5295221
M. Wt: 277.36 g/mol
InChI Key: MFLMMWRKHNSPBX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-14-7-5-13(6-8-14)17-15(19)16-9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLMMWRKHNSPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 4-methoxyaniline with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N’-(2-DIMETHYLAMINOETHYL)UREA
  • N-(4-METHOXYPHENYL)-N’-(2-DIETHYLAMINOETHYL)UREA
  • N-(4-METHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)UREA

Uniqueness

N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

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